molecular formula C13H21NO B13253777 3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol

3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol

Cat. No.: B13253777
M. Wt: 207.31 g/mol
InChI Key: VPSUADMVEWKYEA-UHFFFAOYSA-N
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Description

Product Overview 3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol is a synthetic organic compound classified as an amino alcohol, characterized by the molecular formula C 13 H 21 NO and a molecular weight of 207.31 g/mol [ citation:1 ]. Its structure features a 2,4-dimethylphenyl group attached to an ethylamino-propanol chain. The compound is supplied as a high-purity material for scientific research and development. Chemical Profile and Properties The compound is identified by CAS Number 1042574-24-2 [ citation:1 ]. As a member of the amino alcohol family, it contains both amine (-NH-) and hydroxyl (-OH) functional groups, which are known to influence its solubility and reactivity [ citation:2 ]. Related amino alcohols, such as 3-Aminopropan-1-ol (CAS 156-87-6), are typically dense liquids (density ~0.9 g/cm³) with high boiling points (around 187.5 °C), suggesting that this compound may share similar physical characteristics [ citation:2 ]. Research Applications and Value This amino alcohol is a valuable building block in organic and medicinal chemistry research. Its structure makes it a potential intermediate for the synthesis of more complex molecules, such as active pharmaceutical ingredients or ligands for catalysis [ citation:7 ]. Structurally similar compounds are frequently investigated for their potential biological activity, including interactions with enzymes and receptors, which may lead to applications in developing new therapeutic agents [ citation:7 ]. The presence of the basic amino group and the polar hydroxyl group allows this molecule to participate in various chemical transformations, including salt formation, nucleophilic substitution, and serving as a precursor in heterocyclic synthesis [ citation:4 ]. Handling and Safety Standard safe handling procedures for laboratory chemicals should be observed. While a specific hazard classification for this exact compound is not provided in the search results, related amino alcohols can be corrosive and cause severe skin burns and eye damage [ citation:2 ]. Researchers should consult the Safety Data Sheet (SDS) prior to use and employ appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats. Ordering Information This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans or animals, nor is it for personal use [ citation:1 ].

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

3-[1-(2,4-dimethylphenyl)ethylamino]propan-1-ol

InChI

InChI=1S/C13H21NO/c1-10-5-6-13(11(2)9-10)12(3)14-7-4-8-15/h5-6,9,12,14-15H,4,7-8H2,1-3H3

InChI Key

VPSUADMVEWKYEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NCCCO)C

Origin of Product

United States

Preparation Methods

Regioselective Substitution on Pyridazinone Intermediates

A highly regioselective synthetic route involves the use of 3,4,5-trichloropyridazine as a starting material, which is reacted with 3-amino-1-propanol to yield an intermediate dichloropyridazine derivative bearing a 3-(hydroxypropyl)amino substituent. This reaction is conducted in the presence of acid-binding agents such as sodium carbonate or triethylamine in solvents like ethanol or acetonitrile at 50–100 °C (preferably reflux).

  • The reaction produces a roughly 1:1 mixture of regioisomers, which can be efficiently separated by crystallization, avoiding cumbersome chromatographic methods.
  • The desired regioisomer is purified by organic solvent extraction and recrystallization, while the undesired isomer is isolated by filtration and recrystallized from alcohol.
  • This early-stage separation ensures that subsequent steps proceed with high regioselectivity and yield.

Halogenation to Introduce a Good Leaving Group

The acetylated intermediate is reacted with hydrogen bromide (48% aqueous solution) at 80–110 °C to replace the hydroxy group with a bromine atom, generating a bromopropylamino-pyridazinone intermediate.

  • This brominated intermediate is crucial for subsequent nucleophilic substitution.
  • The product is purified by recrystallization from isopropanol.

Nucleophilic Substitution with N-Methyl-N-[2-(2,4-dimethylphenyl)ethyl]amine

The brominated intermediate undergoes nucleophilic substitution with N-methyl-N-[2-(2,4-dimethylphenyl)ethyl]amine (a secondary amine) in dipolar aprotic solvents such as acetone, acetonitrile, or dimethylformamide, in the presence of acid-binding agents (e.g., potassium carbonate, triethylamine) at 40 °C to reflux temperatures.

  • This step installs the 3-{[1-(2,4-dimethylphenyl)ethyl]amino}propan-1-ol moiety onto the pyridazinone scaffold.
  • The reaction mixture is worked up by evaporation, aqueous extraction, drying, and crystallization to isolate the final product or its pharmaceutically acceptable acid addition salts (e.g., hydrochloride or fumarate).

Summary Table of the Main Preparation Steps

Step No. Reaction Type Reagents/Conditions Key Notes Yield/Purity
1 Nucleophilic substitution 3,4,5-trichloropyridazine + 3-amino-1-propanol, EtOH, base 50–100 °C, regioisomer separation by crystallization ~48% isolated desired isomer
2 Acetylation (protection) Acetic acid + sodium acetate, glacial acetic acid, 80–120 °C Protects amino and hydroxy groups ~50% yield, high purity
3 Halogenation 48% HBr aqueous solution, 80–110 °C Converts hydroxy to bromide for substitution ~73% yield after recrystallization
4 Nucleophilic substitution (final) N-methyl-N-[2-(2,4-dimethylphenyl)ethyl]amine, acetone, base 40 °C to reflux, acid binding agents used ~46% yield after purification

Analytical and Purification Details

  • Separation of regioisomers is efficiently achieved by crystallization from aqueous or organic solvents, avoiding expensive chromatographic methods.
  • Purity assessment is performed by HPLC using silica columns and UV detection at 254 nm, with retention times allowing clear distinction of isomers.
  • Spectroscopic characterization includes IR, ^1H-NMR, and ^13C-NMR confirming structural integrity and substitution patterns.
  • Melting points and elemental analysis data support compound identity and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets. For instance, it may act on β2-adrenergic receptors, inhibiting downstream signaling pathways activated by epinephrine. This inhibition can affect various physiological processes, including heart function, lung function, and glucose metabolism .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and molecular properties of 3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol C13H21NO 207.32 g/mol 2,4-dimethylphenylethylamino, propan-1-ol High lipophilicity due to dimethyl groups
Ritodrine (C31H29NO1) C31H29NO1 431.57 g/mol Phenylmethoxy, ethylamino, propan-1-one Tocolytic agent; β2-adrenergic agonist
Metaraminol (C22H25NO2) C22H25NO2 335.44 g/mol Phenylmethoxyphenyl, oxime Vasopressor; α-adrenergic agonist
(1R)-3-amino-1-{3-[(2-propylpentyl)oxy]phenyl}propan-1-ol (8D7) C17H29NO2 287.42 g/mol 2-propylpentyloxy, (R)-configuration Chiral center; bulky alkoxy substituent
3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol C9H11Cl2NO 220.10 g/mol 2,4-dichlorophenyl Halogenated; potential CNS activity
3-(3,4-Dimethoxyphenyl)propan-1-ol C11H16O3 196.24 g/mol 3,4-dimethoxyphenyl Lacks amino group; polar methoxy groups

Functional Group and Pharmacological Implications

Substituent Effects on Lipophilicity: The 2,4-dimethylphenyl group in the target compound enhances lipophilicity compared to halogenated analogs (e.g., 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol) or methoxy-substituted derivatives (e.g., 3-(3,4-Dimethoxyphenyl)propan-1-ol). This may improve blood-brain barrier penetration but reduce aqueous solubility . Ritodrine and Metaraminol, with phenylmethoxy groups, exhibit intermediate polarity, balancing receptor binding and metabolic stability .

Amino Alcohol Backbone: The propan-1-ol moiety is conserved across all analogs, suggesting shared roles in hydrogen bonding or receptor interactions. However, the absence of an amino group in 3-(3,4-Dimethoxyphenyl)propan-1-ol limits its adrenergic activity, highlighting the amino group’s critical role in receptor targeting .

Stereochemical Considerations :

  • The (1R)-configuration in compound 8D7 () underscores the importance of chirality in biological activity. The target compound’s stereochemistry (if resolved) could significantly influence its efficacy and safety profile .

Biological Activity

3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol is an organic compound notable for its complex structure, which features a dimethylphenyl group attached to an ethylamino chain linked to a propanol group. This unique structural configuration suggests potential for various biological activities, making it a subject of interest in pharmacological research.

  • Molecular Formula : C15H23N
  • Molecular Weight : Approximately 207.31 g/mol
  • Structural Representation :
\text{3 1 2 4 Dimethylphenyl ethyl amino}propan-1-ol}

The compound's functional groups play a critical role in its chemical behavior and biological interactions.

Biological Activities

Research indicates that 3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol exhibits several biological activities:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which can alter biochemical pathways relevant to various diseases.
  • Receptor Binding : It is hypothesized to interact with certain receptors, potentially leading to therapeutic effects such as anti-inflammatory and analgesic properties.

Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionModulates enzyme activity affecting metabolic pathways.
Receptor BindingInteracts with receptors influencing physiological responses.
Therapeutic PotentialPossible applications in pain management and inflammation reduction.

The mechanisms through which 3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol exerts its effects may include:

  • Inhibition of Pro-inflammatory Cytokines : By modulating the activity of enzymes involved in cytokine production, the compound may reduce inflammation.
  • Modulation of Neurotransmitter Release : Interaction with neurotransmitter receptors could influence pain perception and mood regulation.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to 3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol. Notably:

  • Study on Analgesic Effects :
    • A study demonstrated that related compounds exhibited significant analgesic effects in animal models, suggesting a similar potential for 3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol .
  • Anti-inflammatory Properties :
    • Research indicated that compounds with similar structures showed promising anti-inflammatory effects through inhibition of NF-kB signaling pathways .
  • Pharmacological Evaluation :
    • A pharmacological evaluation highlighted the compound's potential in treating conditions associated with chronic pain and inflammation due to its ability to modulate key biochemical pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol, a comparative analysis with structurally similar compounds is essential.

Compound NameMolecular FormulaKey Features
3-Dimethylamino-1-propanolC5H13NSimpler structure; lacks phenyl substitution.
2-[1-(3,4-Dimethylphenyl)ethylamino]propan-1-olC15H23NSimilar structure but different phenyl substitution.
1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-olC15H23NVariation in amino positioning; similar activity profile.

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